Superior Efficacy Over Stereoisomer Deoxyelephantopin in Breast Cancer Preclinical Models
In a direct comparative study using breast cancer cell lines, isodeoxyelephantopin (IDET) demonstrated relatively higher effectiveness than its stereoisomer deoxyelephantopin (DET) despite both compounds possessing drug-like properties [1]. The study provides a qualitative assessment of superior activity for IDET in this specific cancer context.
| Evidence Dimension | Antiproliferative efficacy in breast cancer models |
|---|---|
| Target Compound Data | Relatively more effective |
| Comparator Or Baseline | Deoxyelephantopin (DET), less effective |
| Quantified Difference | Qualitatively superior, but not numerically specified |
| Conditions | In vitro breast cancer cell line assays (invasive and non-invasive) [1] |
Why This Matters
This indicates that even within a stereoisomeric pair, the biological activity is not identical, and IDET offers a potentially more potent starting point for breast cancer research.
- [1] Verma, S. S., et al. (2019). Isodeoxyelephantopin, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer. Scientific Reports, 9(1), 17980. DOI: 10.1038/s41598-019-52971-3 View Source
